4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile
Description
The compound 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile (referred to hereafter as Compound A) is a heterocyclic nitrile derivative featuring a fused [1,2,4]triazolo[4,3-a]azepine core. This bicyclic system comprises a seven-membered azepine ring fused with a triazole moiety, substituted at position 3 with a chlorinated butanenitrile side chain.
Properties
IUPAC Name |
4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-6-9(17)8(7-13)11-15-14-10-4-2-1-3-5-16(10)11/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHUKKVETQBKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloazepine core, which is then chlorinated and subsequently reacted with a butanenitrile derivative under controlled conditions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The final product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It serves as a precursor in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Variations on the Triazoloazepine Core
The following analogs share the [1,2,4]triazolo[4,3-a]azepine scaffold but differ in substituents, influencing physicochemical and biological properties:
*Note: Molecular formula for the pyrazole-amine derivative () includes fluorine, which is inconsistent with the provided name; further verification is required.
Functional Group Impact on Reactivity and Bioactivity
- Nitrile Group (Compound A) : The nitrile moiety in Compound A may act as a hydrogen-bond acceptor or participate in click chemistry, contrasting with the thioamide group in ’s analog, which could engage in disulfide bonding or metalloenzyme interactions .
- Ketone vs. Methanol Substituents: The 3-oxo group in Compound A offers a site for nucleophilic attack or reduction, whereas the methanol derivative () is more stable but less reactive .
- Chlorophenyl vs.
Structural Complexity and Pharmacokinetic Implications
- Compound A vs.
- Ethyl vs. Spirocyclic Modifications : Tert-butyl spirocyclic derivatives (e.g., ) exhibit rigid conformations that may improve metabolic stability but reduce synthetic accessibility compared to Compound A’s flexible butanenitrile chain .
Biological Activity
4-Chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 252.70 g/mol. This compound features a unique triazoloazepine ring structure fused with a butanenitrile moiety, making it of significant interest in biological and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits various biological activities which are crucial for its potential applications in pharmaceuticals. Its biological activity primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors.
The mechanism of action involves the binding of the compound to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects depending on the target pathway involved.
4-Chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile can undergo several chemical reactions:
- Oxidation : Can yield oxo derivatives.
- Reduction : May produce amine derivatives.
- Substitution : Halogen substitution can introduce different functional groups.
Antimicrobial and Antiviral Properties
Studies have shown that this compound exhibits promising antimicrobial and antiviral properties. For example:
- Antimicrobial Activity : The compound has been tested against various bacterial strains and has shown significant inhibition rates.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines. Notably:
- Breast Cancer Cells (MCF-7) : The compound demonstrated moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile against various pathogens. The results indicated that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
